molecular formula C7H2Br2ClF3O B6336929 1,3-Dibromo-2-chloro-5-(trifluoromethoxy)benzene CAS No. 1160574-96-8

1,3-Dibromo-2-chloro-5-(trifluoromethoxy)benzene

Cat. No. B6336929
CAS RN: 1160574-96-8
M. Wt: 354.34 g/mol
InChI Key: CSRRRPRAILJYON-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-chloro-5-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H3Br2ClF3O . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 1,3-Dibromo-2-chloro-5-(trifluoromethoxy)benzene can be achieved through various methods. One such method involves the use of Methanol, 1,1,1-trifluoro-, silver (1+) salt (1:1) and 3,5-Dibromoaniline . Another method involves the Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids .


Molecular Structure Analysis

The molecular structure of 1,3-Dibromo-2-chloro-5-(trifluoromethoxy)benzene consists of a benzene ring substituted with bromo, chloro, and trifluoromethoxy groups . The average mass of the molecule is 354.35 Da .


Chemical Reactions Analysis

1-Bromo-3-(trifluoromethoxy)benzene, a related compound, undergoes Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, to yield the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .


Physical And Chemical Properties Analysis

1,3-Dibromo-2-chloro-5-(trifluoromethoxy)benzene is a liquid at 20 degrees Celsius . It has a molecular weight of 319.90 .

Scientific Research Applications

Halogenation and Derivatization

Controlled halogenation of trifluoromethoxybenzene produces various halogenated derivatives, including mono-, di-, tri-, and tetrachloro derivatives, without hydrolysis of the -OCF3 group. These derivatives demonstrate good thermal stability and are characterized by specific hydrogen-fluorine coupling observed through NMR, indicating potential applications in synthesizing thermally stable materials or in studies involving halogen bonding and halogen interactions in molecular systems (Herkes, 1977).

Aryne Chemistry and Organic Synthesis

The compound plays a role in aryne chemistry, where bromo- and chloro-derivatives of trifluoromethoxybenzene are used to generate reactive intermediates like arynes. These intermediates can undergo [4+2] cycloaddition reactions, leading to the synthesis of naphthalenes and other complex aromatic compounds, demonstrating its utility in constructing polycyclic aromatic structures and exploring novel reactions in organic synthesis (Schlosser & Castagnetti, 2001).

Organometallic Chemistry

In organometallic chemistry, 1,3-dibromo-2-chloro-5-(trifluoromethoxy)benzene-related compounds have been utilized to synthesize new organometallic compounds with unique properties, such as reversible oxidation states and non-communicative electronic properties between metal centers, indicative of potential applications in materials science, especially in developing new electronic or photonic materials (Fink et al., 1997).

Materials Science and Polymer Chemistry

The synthesis of novel polyetherimide materials incorporating fluorine-containing compounds like 1,3-dibromo-2-chloro-5-(trifluoromethoxy)benzene derivatives showcases the application in developing high-performance polymers with enhanced properties, such as thermal stability and chemical resistance, which are crucial for advanced engineering applications (Yu Xin-hai, 2010).

Synthesis of Pesticides

The compound has been used as a starting material in the synthesis of novel pesticides, demonstrating its role in agricultural chemistry and the development of new agrochemicals. The ability to synthesize complex molecules with potent biological activity from such halogenated benzene derivatives highlights the compound's importance in pharmaceutical and agrochemical research (Liu An-chan, 2015).

Safety and Hazards

The safety data sheet indicates that this chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

1,3-dibromo-2-chloro-5-(trifluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2ClF3O/c8-4-1-3(14-7(11,12)13)2-5(9)6(4)10/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRRRPRAILJYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)Cl)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2ClF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3,5-dibromo(trifluoromethoxy)benzene

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